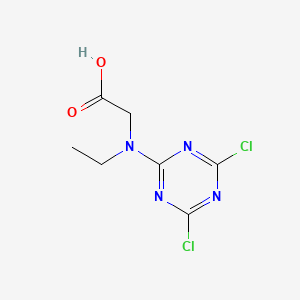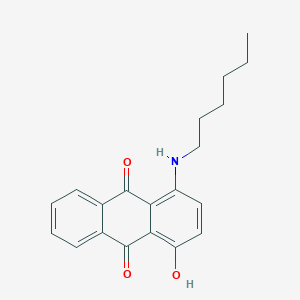
1-(Hexylamino)-4-hydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hexylamino)-4-hydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis. This particular compound features a hexylamino group and a hydroxy group attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hexylamino)-4-hydroxyanthracene-9,10-dione typically involves the following steps:
Nitration of Anthracene: Anthracene is nitrated to form 1-nitroanthracene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminoanthracene.
Hydroxy Substitution: The aminoanthracene undergoes a substitution reaction to introduce the hydroxy group at the 4-position.
Hexylation: The amino group is then alkylated with hexylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Hexylamino)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene derivatives with hydroxyl groups.
Substitution: Formation of various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
1-(Hexylamino)-4-hydroxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mecanismo De Acción
The mechanism of action of 1-(Hexylamino)-4-hydroxyanthracene-9,10-dione involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also generate reactive oxygen species (ROS) upon exposure to light, causing oxidative damage to cellular components.
Comparación Con Compuestos Similares
1-Amino-4-hydroxyanthracene-9,10-dione: Lacks the hexyl group, resulting in different solubility and reactivity.
1-(Methylamino)-4-hydroxyanthracene-9,10-dione: Features a shorter alkyl chain, affecting its physical properties and biological activity.
Uniqueness: 1-(Hexylamino)-4-hydroxyanthracene-9,10-dione is unique due to its hexylamino group, which enhances its lipophilicity and ability to interact with hydrophobic environments. This makes it particularly useful in applications requiring membrane permeability and interaction with lipid bilayers.
Propiedades
Número CAS |
63768-04-7 |
|---|---|
Fórmula molecular |
C20H21NO3 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
1-(hexylamino)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H21NO3/c1-2-3-4-7-12-21-15-10-11-16(22)18-17(15)19(23)13-8-5-6-9-14(13)20(18)24/h5-6,8-11,21-22H,2-4,7,12H2,1H3 |
Clave InChI |
DSQSOFIROAUIFE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


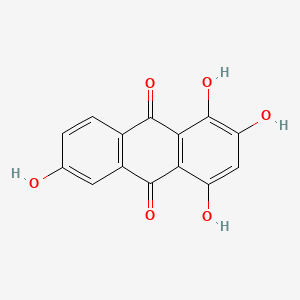
![Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)](/img/structure/B13130774.png)

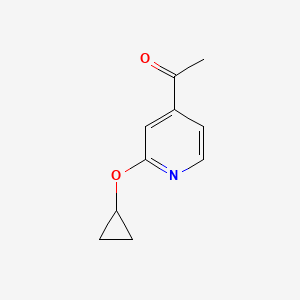
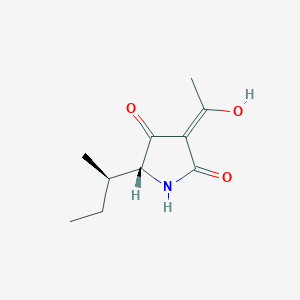
![18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130805.png)
![2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile](/img/structure/B13130808.png)
![Methanol,1-[(4-ethenylphenyl)sulfonyl]-](/img/structure/B13130812.png)
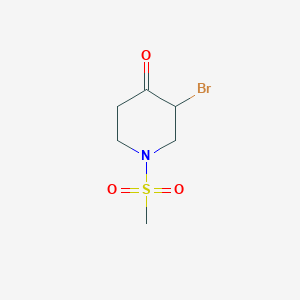


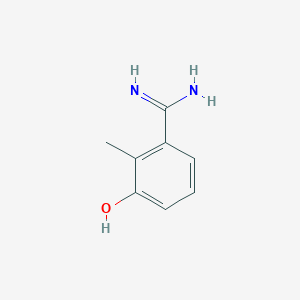
![tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13130856.png)
